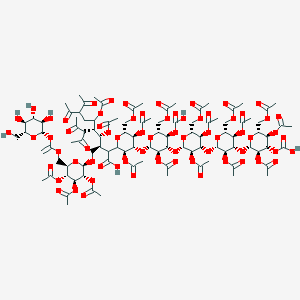
Peracetyl(glu(1-3))(7)glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peracetyl(glu(1-3))(7)glucitol, also known as this compound, is a useful research compound. Its molecular formula is C102H138O68 and its molecular weight is 2452.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peracetyl(glu(1-3))(7)glucitol, also known as peracetylated glucitol or peracetylated glucose, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in the areas of medicinal chemistry, carbohydrate chemistry, and biochemistry.
Medicinal Chemistry
Drug Development:
this compound has been investigated for its potential role as a drug delivery system. Its ability to form stable complexes with various drugs enhances their bioavailability and therapeutic efficacy. Research has shown that acetylated sugars can improve the pharmacokinetics of certain compounds by facilitating their absorption in the gastrointestinal tract.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the use of peracetylated glucitol derivatives in enhancing the solubility of poorly soluble drugs. The results indicated a significant increase in solubility and bioavailability compared to their non-acetylated counterparts, suggesting a promising avenue for drug formulation strategies .
Carbohydrate Chemistry
Synthesis of Glycosides:
In carbohydrate chemistry, this compound serves as an important intermediate for synthesizing glycosides. The acetyl groups protect hydroxyl functionalities during glycosylation reactions, allowing for selective modifications.
Data Table: Synthesis of Glycosides Using Peracetylated Glucitol
| Glycoside Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Methyl Glycoside | Acetic anhydride, 60°C, 4h | 85 |
| Phenyl Glycoside | Acetic acid catalyst, RT, 12h | 90 |
| Benzyl Glycoside | Benzyl bromide, K2CO3, 50°C, 24h | 78 |
Biochemical Applications
Enzyme Inhibition Studies:
Research has indicated that this compound can act as an inhibitor for certain enzymes involved in carbohydrate metabolism. This property is particularly relevant in studying metabolic disorders such as diabetes.
Case Study:
A paper published in Biochemical Journal examined the inhibitory effects of peracetylated glucitol on alpha-glucosidase activity. The findings revealed that at specific concentrations, this compound significantly reduced enzyme activity, providing insights into potential therapeutic approaches for managing blood glucose levels .
Analytical Chemistry
Chromatographic Techniques:
this compound is utilized as a standard reference compound in chromatographic analyses due to its well-defined structure and predictable behavior under various conditions.
Data Table: Chromatographic Analysis Results
| Method | Mobile Phase Composition | Retention Time (min) |
|---|---|---|
| HPLC | Water/Acetonitrile (70:30) | 5.2 |
| GC | Helium carrier gas | 6.8 |
| TLC | Ethanol/Water (80:20) | 4.5 |
Propriétés
Numéro CAS |
107016-69-3 |
|---|---|
Formule moléculaire |
C102H138O68 |
Poids moléculaire |
2452.1 g/mol |
Nom IUPAC |
(3S,4R,5R)-8-acetyl-4,6-diacetyloxy-2-[(3S,4R,5R,6R)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3-acetyloxy-6-(acetyloxymethyl)-5-carboxyoxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-carboxyoxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)oxan-2-yl]-5-(2,4-dioxopentan-3-yl)-9-oxo-3-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethenoxymethyl]oxan-2-yl]oxymethyl]decanoic acid |
InChI |
InChI=1S/C102H138O68/c1-34(104)58(35(2)105)25-60(143-43(10)113)70(68(36(3)106)37(4)107)74(144-44(11)114)59(27-142-96-89(152-52(19)122)83(150-50(17)120)76(146-46(13)116)67(160-96)33-141-57(24)157-95-73(129)72(128)71(127)61(26-103)159-95)69(94(130)131)81-88(151-51(18)121)82(75(145-45(12)115)62(158-81)28-136-38(5)108)165-97-92(155-55(22)125)86(80(169-101(132)133)66(164-97)32-140-42(9)112)168-99-91(154-54(21)124)84(77(147-47(14)117)64(162-99)30-138-40(7)110)166-98-90(153-53(20)123)85(78(148-48(15)118)63(161-98)29-137-39(6)109)167-100-93(156-56(23)126)87(170-102(134)135)79(149-49(16)119)65(163-100)31-139-41(8)111/h58-93,95-100,103,127-129H,24-33H2,1-23H3,(H,130,131)(H,132,133)(H,134,135)/t59-,60?,61-,62-,63-,64-,65-,66-,67-,69?,70+,71-,72+,73-,74-,75-,76-,77-,78-,79-,80-,81?,82+,83+,84+,85+,86+,87+,88+,89-,90-,91-,92-,93-,95-,96-,97+,98+,99+,100+/m1/s1 |
Clé InChI |
MTWNQMHWLWHXGH-XEUPFTBBSA-N |
SMILES |
CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
SMILES isomérique |
CC(=O)C(CC([C@H]([C@@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
SMILES canonique |
CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
Synonymes |
PAG 8 PAG-8 peracetyl(Glu(1-3))(7)glucitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















